BenchChemオンラインストアへようこそ!

Bmvc-8C3O

G-quadruplex stabilization telomere biology thermal melting

BMVC-8C3O (CAS 1301708-12-2) is a synthetic carbazole derivative engineered by covalent attachment of a tetraethylene glycol linker terminated with an N-methyl-piperidinium cation to the N-9 position of the core 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC) scaffold. This molecular design confers dual pharmacological functionality: potent stabilization of G-quadruplex (G4) DNA structures with concomitant topological conversion of human telomeric G4s from non-parallel to parallel conformations , and inhibition of Mycobacterium tuberculosis polyketide synthase 13 (Pks13) with an IC₅₀ of 6.94 μM.

Molecular Formula C42H53I3N4O3
Molecular Weight 1042.6 g/mol
Cat. No. B2844194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmvc-8C3O
Molecular FormulaC42H53I3N4O3
Molecular Weight1042.6 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]
InChIInChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3
InChIKeyDKMJOQQQBQBOMV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BMVC-8C3O Procurement Guide: A Dual-Action Carbazole G4 Ligand and Pks13 Inhibitor for Oncology and Tuberculosis Research


BMVC-8C3O (CAS 1301708-12-2) is a synthetic carbazole derivative engineered by covalent attachment of a tetraethylene glycol linker terminated with an N-methyl-piperidinium cation to the N-9 position of the core 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC) scaffold . This molecular design confers dual pharmacological functionality: potent stabilization of G-quadruplex (G4) DNA structures with concomitant topological conversion of human telomeric G4s from non-parallel to parallel conformations , and inhibition of Mycobacterium tuberculosis polyketide synthase 13 (Pks13) with an IC₅₀ of 6.94 μM . BMVC-8C3O has demonstrated efficacy in suppressing EGFR and c-FOS oncogene expression in non-small cell lung cancer (NSCLC) models, including osimertinib-resistant variants, and exhibits direct anti-tuberculosis activity against drug-sensitive M. tuberculosis strains .

Why Generic G4 Ligands or Pks13 Inhibitors Cannot Replace BMVC-8C3O in Procured Research


BMVC-8C3O occupies a unique intersection of two pharmacologically validated but historically separate target classes—G-quadruplex nucleic acid structures and the mycolic acid biosynthesis enzyme Pks13—that no other commercially available compound simultaneously addresses . Attempting to substitute BMVC-8C3O with the parent compound BMVC sacrifices the PEG-linker-dependent gain in G4 thermal stabilization (ΔTm >45°C vs. ~20°C), the ability to induce irreversible topological conversion, and all anti-tuberculosis Pks13 activity . Conversely, substituting with a dedicated Pks13 inhibitor such as TAM16 (IC₅₀ ≈0.19–0.32 μM) eliminates G4-mediated transcriptional repression of EGFR and c-FOS, forfeiting the osimertinib-synergy application in drug-resistant NSCLC . The quantitative evidence below demonstrates that BMVC-8C3O's differentiation resides in its engineered dual-mechanism design, not in superior single-target potency within either class alone.

BMVC-8C3O Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


G4 Thermal Stabilization: BMVC-8C3O vs. Parent BMVC—ΔTm >45°C vs. ~20°C in Human Telomeric DNA

BMVC-8C3O confers substantially greater thermal stabilization to human telomeric G4 structures than its parent compound BMVC. Differential scanning calorimetry (DSC) of the telomeric sequence TA-HT21 in 150 mM K⁺ solution showed that the G4 structure alone exhibited a monophasic transition with Tm of ~70°C; upon addition of 5 equivalents of BMVC-8C3O at 37°C overnight, a biphasic transition appeared with Tm values of ~60°C and ~115°C, representing a dominant stabilized species with ΔTm ≈ +45°C . By contrast, the parent compound BMVC without the PEG linker increases the melting temperature of telomeric G4 structures by approximately 20°C . This >2-fold differential in thermal stabilization is directly attributable to the covalent tetraethylene glycol modification at the N-9 position of the carbazole core.

G-quadruplex stabilization telomere biology thermal melting carbazole derivatives DNA ligand engineering

Dual-Target Pharmacological Profile: Simultaneous G4 Ligand Activity and Pks13 Inhibition Unavailable in Any Single-Target Comparator

BMVC-8C3O is the only reported compound that combines G-quadruplex DNA stabilization with inhibition of M. tuberculosis Pks13, a critical enzyme in mycolic acid biosynthesis . Against Pks13, BMVC-8C3O shows an IC₅₀ of 6.94 μM with an SPR-measured binding affinity (KD) of 18.9 μM, and binding was validated by mutational analysis showing decreased affinity upon Asn1640 and Ser1533 substitution . The dedicated Pks13 inhibitor TAM16 is more potent (IC₅₀ ≈0.19–0.32 μM) but entirely lacks G4 ligand activity, and its clinical development was halted due to hERG-related cardiotoxicity . The parent compound BMVC retains G4 binding and telomerase inhibition (IC₅₀ ~0.2 μM) but has no reported Pks13 inhibitory activity . This dual functionality enables BMVC-8C3O to serve as a single chemical probe for studying both G4-mediated gene regulation and mycolic acid pathway inhibition in tuberculosis research.

Pks13 inhibitor G-quadruplex ligand anti-tuberculosis dual-target pharmacology mycolic acid biosynthesis

EGFR Promoter G4 Binding Affinity: Sequence-Specific Kd Values and Functional EGFR Suppression in NSCLC

BMVC-8C3O binds with high affinity to two distinct G-quadruplex-forming sequences (QFS) identified in the EGFR gene promoter: Kd = 74.3 nM for QFS1 and Kd = 246.4 nM for QFS2 . This binding produces functional suppression of EGFR protein expression and consequent growth inhibition in EGFR-mutated NSCLC cell lines, including PC9, H1975, and A549 . Importantly, the growth-inhibitory effect of BMVC-8C3O was observed even in osimertinib-resistant NSCLC cells, a context where EGFR tyrosine kinase inhibitors lose efficacy . The compound exhibits greater uptake by cancer cells compared to normal cells, contributing to a favorable selectivity window . While other G4 ligands (including BMVC4) also bind to this EGFR promoter QFS and suppress EGFR expression, BMVC-8C3O is distinguished by its combined G4 binding, osimertinib-resistant cell activity, and the additional Pks13 pharmacological dimension absent in other carbazole G4 ligands.

EGFR transcription silencing G-quadruplex ligand promoter G4 targeting NSCLC DNA binding affinity

In Vivo Tumor Growth Inhibition and Osimertinib Synergy in Drug-Resistant NSCLC: BMVC-8C3O at 3 mg/kg

BMVC-8C3O demonstrates statistically significant in vivo tumor growth inhibition in an H1975 NSCLC mouse xenograft model at a dose of 3 mg/kg, reducing both tumor volume and tumor weight . In the context of acquired osimertinib resistance—a major clinical barrier in EGFR-mutant NSCLC—BMVC-8C3O synergistically enhances osimertinib efficacy. Co-treatment with BMVC-8C3O and osimertinib produced synergistic growth inhibition of acquired resistant cancers both in vitro and in animal models . Mechanistically, BMVC-8C3O suppresses c-FOS expression by stabilizing G-rich sequences in the c-FOS promoter, and simultaneous inhibition of c-FOS and PI3K/AKT pathways (by BMVC-8C3O and osimertinib, respectively) underlies the synergistic effect . The combined inhibitory effect is not exclusive to BMVC-8C3O, as several G4 ligands show varying activity levels; however, BMVC-8C3O is among the most thoroughly characterized in this osimertinib-resistance context with both in vitro mechanistic and in vivo pharmacodynamic data .

osimertinib resistance EGFR-mutant NSCLC xenograft model G4 ligand therapy c-FOS suppression combination therapy

Irreversible Topological Conversion of Telomeric G4: BMVC-8C3O vs. PEG Co-Solvent Effect

BMVC-8C3O induces a topological conversion of human telomeric G4 structures from non-parallel (hybrid) forms to a parallel conformation, a property originally inspired by the polyethylene glycol (PEG) co-solvent effect but achieved through covalent ligand attachment rather than bulk solvent engineering . Critically, the conformational transition induced by BMVC-8C3O is irreversible upon sample dilution, whereas the equivalent PEG-induced conversion is fully reversible upon dilution to negligible PEG concentration . This irreversibility demonstrates that BMVC-8C3O acts through a local ligand effect (disruption of local water structure at the G4 binding site) rather than a global molecular crowding effect, providing a stable, locked parallel G4 conformation suitable for downstream biochemical and biophysical interrogation. CD spectroscopy confirmed that 5 equivalents of BMVC-8C3O at 37°C converts HT24 telomeric G4 from a hybrid-type CD spectrum (295 nm maximum) to a parallel-type spectrum (265 nm maximum) over several hours under physiological temperature .

G4 topology conversion telomeric DNA ligand-induced folding parallel G-quadruplex conformational irreversibility

BMVC-8C3O: Highest-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


Investigating G4-Mediated Transcriptional Silencing of EGFR and c-FOS in Drug-Resistant NSCLC Models

BMVC-8C3O is uniquely suited for studies requiring both high-affinity G4 promoter binding (Kd = 74.3–246.4 nM for EGFR QFS1/QFS2) and demonstrated activity in osimertinib-resistant NSCLC models . Researchers can employ BMVC-8C3O at 3 mg/kg in H1975 xenograft models to recapitulate published in vivo tumor suppression data, or combine it with osimertinib to study synthetic lethal strategies targeting simultaneous c-FOS and PI3K/AKT pathway inhibition . The irreversible G4 topological conversion property ensures persistent target engagement through washout steps in cell-based assays.

Dual-Mechanism Probe for Mycobacterium tuberculosis Pks13 Inhibition with Concurrent Host G4 Targeting

BMVC-8C3O enables interrogation of both pathogen-directed (Pks13 inhibition, IC₅₀ = 6.94 μM) and host-directed (G4-mediated gene regulation) mechanisms in a single chemical entity . Its activity against M. tuberculosis H37Rv (MIC = 8.29 μg/mL) and the clinical isolate STB-30308 (MIC = 5.49 μg/mL), combined with intracellular anti-TB activity in macrophages and absence of significant cytotoxicity, supports its use as a lead-like probe for investigating mycolic acid biosynthesis interruption in parallel with host macrophage G4 biology . No other compound offers this dual pathogen-host investigative capability.

Structural Biology of Locked Parallel Telomeric G4 Conformations for Biophysical Studies

The irreversible nature of BMVC-8C3O-induced topological conversion—contrasting with the reversible PEG co-solvent effect—makes this compound the reagent of choice for preparing stable, locked parallel G4 conformations of human telomeric sequences for downstream structural determination by NMR or X-ray crystallography . The resulting complexes exhibit a melting temperature of ~115°C, providing exceptional thermal stability that facilitates crystallization trials and long-term NMR data acquisition under physiological K⁺ conditions.

Benchmarking G4 Ligand Activity Across Carbazole Derivatives in Telomere Biology Research

As the PEG-modified analog of the well-characterized parent compound BMVC (telomerase IC₅₀ ~0.2 μM), BMVC-8C3O serves as an essential comparator in structure-activity relationship (SAR) studies of carbazole-based G4 ligands . Its 2.25-fold greater G4 thermal stabilization (ΔTm >45°C vs. ~20°C for BMVC) and distinct nuclear plus mitochondrial subcellular distribution provide quantitative benchmarks for evaluating next-generation carbazole derivatives with varied linker lengths (e.g., BMVC-6C2O with triethylene glycol) or alternative cationic termini .

Quote Request

Request a Quote for Bmvc-8C3O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.